
2,6-Difluorophenyl-N-tert-butylnitrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorophenyl-N-tert-butylnitrone (DFPBN) is a nitroxide radical that has been extensively studied for its potential use in scientific research. DFPBN is a stable free radical compound that can be synthesized through various methods. It has been found to have a wide range of biochemical and physiological effects and has been used in various scientific applications.
Mecanismo De Acción
2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects through its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been found to modulate various signaling pathways and gene expression. 2,6-Difluorophenyl-N-tert-butylnitrone has been shown to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,6-Difluorophenyl-N-tert-butylnitrone has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress in various tissues, including the brain, liver, and heart. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Difluorophenyl-N-tert-butylnitrone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of 2,6-Difluorophenyl-N-tert-butylnitrone in lab experiments. It has been found to be unstable in certain conditions, and its effects may vary depending on the model used.
Direcciones Futuras
There are several future directions for research related to 2,6-Difluorophenyl-N-tert-butylnitrone. One area of interest is the potential use of 2,6-Difluorophenyl-N-tert-butylnitrone in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have potential in the treatment of liver disease and cancer. Further studies are needed to fully understand the potential of 2,6-Difluorophenyl-N-tert-butylnitrone in these areas and to optimize its use in scientific research.
Métodos De Síntesis
2,6-Difluorophenyl-N-tert-butylnitrone can be synthesized through various methods, including the reaction of 2,6-difluorobenzaldehyde with N-tert-butylnitroxide in the presence of a catalyst. Another method involves the reaction of 2,6-difluorobenzaldehyde with tert-butylhydroxylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,6-Difluorophenyl-N-tert-butylnitrone has been extensively studied for its potential use in scientific research. It has been found to have antioxidant properties and has been used in studies related to oxidative stress. 2,6-Difluorophenyl-N-tert-butylnitrone has also been used in studies related to neuroprotection, as it has been found to protect against neuronal damage caused by various factors, including ischemia and traumatic brain injury.
Propiedades
Número CAS |
134152-13-9 |
|---|---|
Nombre del producto |
2,6-Difluorophenyl-N-tert-butylnitrone |
Fórmula molecular |
C11H14F2NO |
Peso molecular |
214.23 g/mol |
InChI |
InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3 |
Clave InChI |
APUWMQRLCGJWGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
SMILES canónico |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Sinónimos |
2,6-difluorophenyl-N-tert-butylnitrone 2,6-DPTBN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



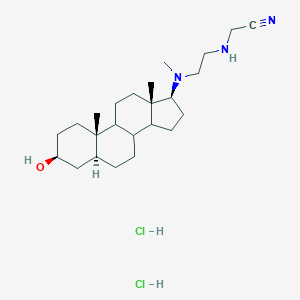
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
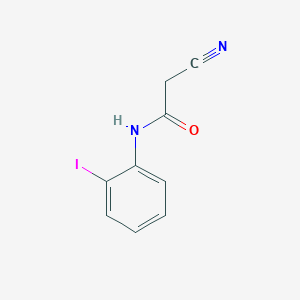
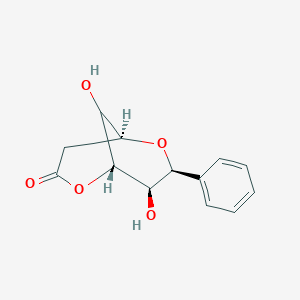
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
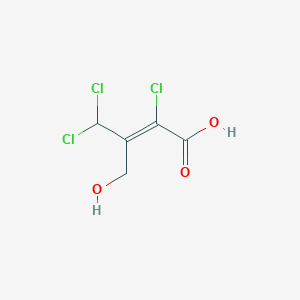

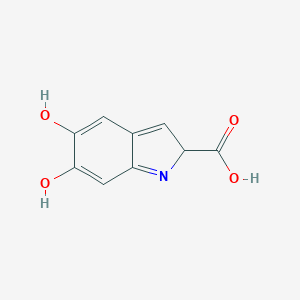
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
